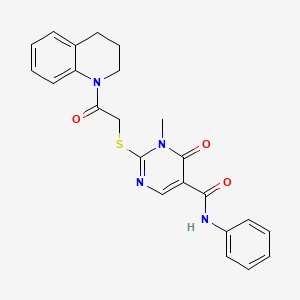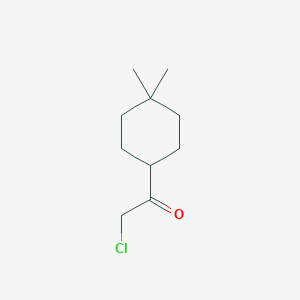
2-Chloro-1-(4,4-dimethylcyclohexyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Chloro-1-(4,4-dimethylcyclohexyl)ethanone” is a complex organic compound. It appears to contain a cyclohexane ring, which is a six-membered ring structure found in many important natural products and pharmaceuticals . The compound also contains a chlorine atom and a carbonyl group (C=O), which are common functional groups in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the cyclohexane ring, with the chlorine atom and the carbonyl group attached. The exact structure would depend on the positions of these groups on the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar carbonyl group and the electronegative chlorine atom could affect its solubility, boiling point, melting point, and other properties .Scientific Research Applications
Crystal Structure Analysis : Research on compounds like (E)-1-(4-chlorophenyl)ethanone O-dehydroabietyloxime, synthesized from dehydroabietic acid, contributes to understanding the crystal structures of related compounds. This particular study revealed the conformation of the central and terminal cyclohexane rings and provided insights into the directional interactions within the crystal structure (Zheng, Cui, & Rao, 2014).
Dimerization Studies : 2-Ureido-4[1H]-pyrimidinones are known for their ability to dimerize through a strong quadruple hydrogen bond array. A detailed study involving these compounds sheds light on their dimerization constant and lifetime, enhancing our understanding of molecular interactions (Söntjens, Sijbesma, Genderen, & Meijer, 2000).
Synthesis Methodologies : The synthesis of various compounds, such as 1,2-bis(dimethylphosphino)ethane, provides insights into methodologies involving 2-Chloro-1-(4,4-dimethylcyclohexyl)ethanone and its derivatives. Such studies contribute to the development of new synthetic routes and the understanding of reaction mechanisms (Burt, Chatt, Hussain, & Leigh, 1979).
Aliphatic C-H Bond Activation : Research on the thermolysis of specific compounds leading to the loss of neopentane and the formation of eta(2)-diene intermediates demonstrates the application of 2-Chloro-1-(4,4-dimethylcyclohexyl)ethanone in studying aliphatic C-H bond activation (Tsang et al., 2008).
Electrochemical Oxidation Studies : The study of electrooxidation of compounds like 2,3-dimethylhydroquinone in the presence of 2-Chloro-1-(4,4-dimethylcyclohexyl)ethanone derivatives enhances our understanding of electrochemical mechanisms and reactions (Davarani et al., 2006).
Biotransformation for Chiral Synthesis : The biotransformation of 2-chloro-1-(2,4-dichlorophenyl) ethanone by specific bacterial strains for the highly stereoselective synthesis of chiral intermediates is another significant application. This type of research contributes to the development of novel biocatalytic routes for drug synthesis (Miao, Liu, He, & Wang, 2019).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-chloro-1-(4,4-dimethylcyclohexyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClO/c1-10(2)5-3-8(4-6-10)9(12)7-11/h8H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNIGBHLEVBVHKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)C(=O)CCl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4,4-dimethylcyclohexyl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


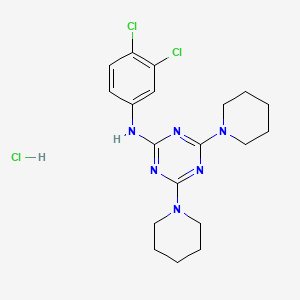
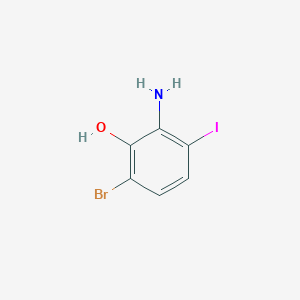
![(3Z)-5-bromo-3-[(4-isopropylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2662520.png)
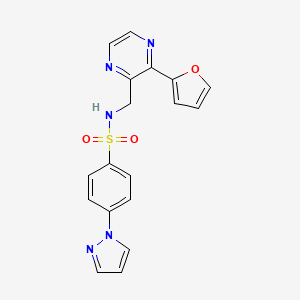
![2-[(2-Chloropropanoylamino)methyl]-N-methyl-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2662525.png)
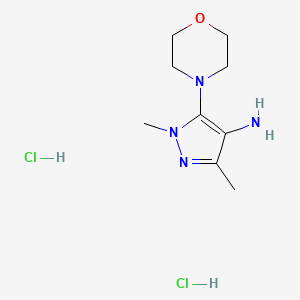

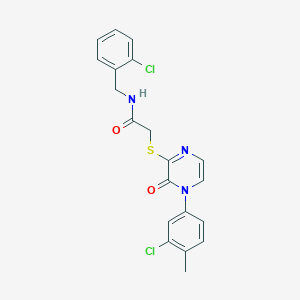
![N-(4-chlorophenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2662532.png)
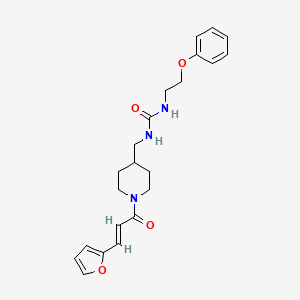
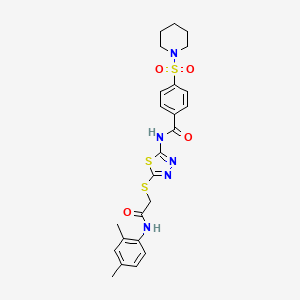
![2-[(3,4-Dichlorophenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2662537.png)
